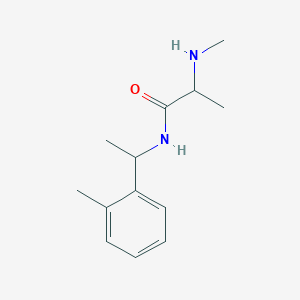
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide is an organic compound that belongs to the class of amides It features a methylamino group attached to a propanamide backbone, with an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylamino)propanamide with an o-tolyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Reaction Conditions:
- Solvent: Common solvents include dichloromethane or tetrahydrofuran.
- Base: A strong base such as sodium hydride or potassium carbonate is often used.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of automated systems can ensure precise control over reaction conditions.
化学反应分析
Types of Reactions
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of amides with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the o-tolyl group can enhance the compound’s affinity for hydrophobic pockets within proteins, while the methylamino group can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
2-(Methylamino)-N-(1-(p-tolyl)ethyl)propanamide: Similar structure but with the methyl group at the para position.
2-(Methylamino)-N-(1-(m-tolyl)ethyl)propanamide: Similar structure but with the methyl group at the meta position.
2-(Ethylamino)-N-(1-(o-tolyl)ethyl)propanamide: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
2-(Methylamino)-N-(1-(o-tolyl)ethyl)propanamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and interaction with biological targets. The ortho substitution can lead to steric hindrance, affecting the compound’s binding properties and reactivity compared to its para and meta counterparts.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-9-7-5-6-8-12(9)10(2)15-13(16)11(3)14-4/h5-8,10-11,14H,1-4H3,(H,15,16) |
InChI 键 |
BLXGCDSNNXVFHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


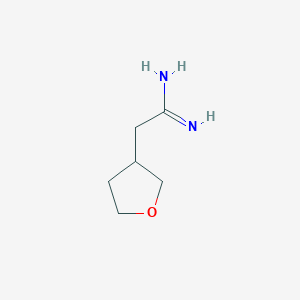
![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
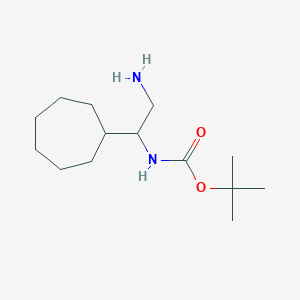
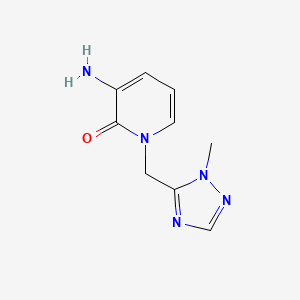
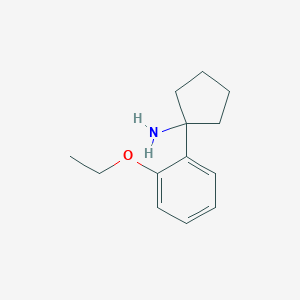
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
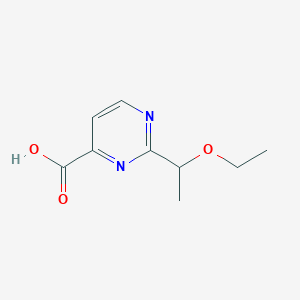
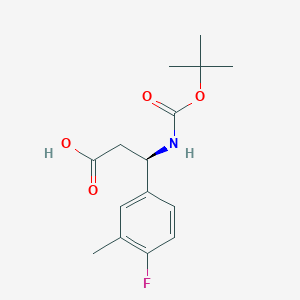
![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride](/img/structure/B13535994.png)
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)
![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)
